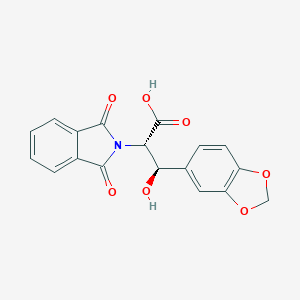

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

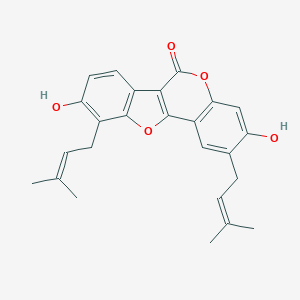

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (1,3-BDO-N-P-DTD) is an important organic compound in the field of organic chemistry. It is a versatile building block used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in scientific research, as well as in industrial and medical applications.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves the reaction of 1,3-Benzodioxole with N-phthalimido DL-threo-Droxidopa in the presence of a suitable catalyst.

Starting Materials

1,3-Benzodioxole, N-phthalimido DL-threo-Droxidopa

Reaction

Step 1: Dissolve 1,3-Benzodioxole and N-phthalimido DL-threo-Droxidopa in a suitable solvent such as dichloromethane or chloroform., Step 2: Add a suitable catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3.OEt2) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature or at a suitable temperature for a suitable duration of time., Step 4: Quench the reaction by adding a suitable quenching agent such as water or sodium bicarbonate., Step 5: Extract the product using a suitable organic solvent such as ethyl acetate or diethyl ether., Step 6: Purify the product using column chromatography or recrystallization.

Wirkmechanismus

1,3-BDO-N-P-DTD acts as a nucleophile in the reaction sequence, forming a dioxolane intermediate. This intermediate is then hydrolyzed to form the desired product. The reaction is highly efficient and yields high purity products.

Biochemische Und Physiologische Effekte

1,3-BDO-N-P-DTD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have neuroprotective and anti-cancer properties. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-BDO-N-P-DTD is a versatile building block for the synthesis of a wide range of compounds. It is highly efficient, yielding high purity products. However, it is important to note that the reaction is sensitive to temperature, pH, and other environmental factors, and must be carefully monitored and controlled.

Zukünftige Richtungen

1,3-BDO-N-P-DTD has numerous potential applications in scientific research, as well as in industrial and medical applications. Future research could focus on the development of new synthesis methods for 1,3-BDO-N-P-DTD, as well as the development of novel compounds derived from 1,3-BDO-N-P-DTD. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1,3-BDO-N-P-DTD, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential industrial applications of 1,3-BDO-N-P-DTD.

Wissenschaftliche Forschungsanwendungen

1,3-BDO-N-P-DTD is widely used in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. It has been used as a substrate for enzyme-catalyzed reactions, as well as in the synthesis of novel small molecules. It is also used in the synthesis of polymers, such as polyamides and polyurethanes.

Eigenschaften

IUPAC Name |

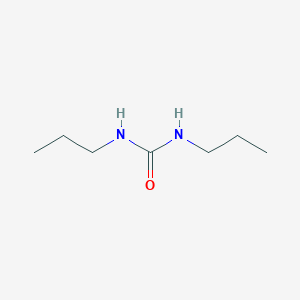

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)